

## what is Sulfo-Cy5-N3 fluorescent dye

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Compound of Interest		
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An In-depth Technical Guide to Sulfo-Cy5-N3 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sulfo-Cy5-N3** is a water-soluble, far-red fluorescent dye that belongs to the cyanine dye family. [1] It is functionalized with an azide (-N3) group, making it a key reagent for bioorthogonal labeling through "click chemistry".[2][3][4] The presence of sulfonate groups enhances its water solubility, rendering it ideal for labeling biological molecules in aqueous environments without causing denaturation or aggregation.[1] Its intense brightness, high photostability, and emission in the far-red part of the spectrum (where cellular autofluorescence is minimal) make it an excellent choice for a variety of sensitive fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[1]

This guide provides a comprehensive overview of the technical properties of **Sulfo-Cy5-N3**, detailed protocols for its application in bioconjugation and cellular imaging, and visual diagrams to illustrate key processes.

## **Core Properties and Specifications**

The utility of **Sulfo-Cy5-N3** is defined by its chemical and spectral characteristics. These properties have been aggregated from various suppliers and are summarized below. Minor variations in reported values may exist between manufacturers.

### **Chemical Properties**



Property	Value	Source(s)
Synonyms	Sulfo-Cyanine5-azide	[5][6][7]
Molecular Formula	C37H48N6O10S3 (free acid)	[8][9]
Molecular Weight	~833.01 g/mol (free acid)	[8][9]
Reactive Group	Azide (-N3)	[2][3]
Solubility	Water, DMSO, DMF	[8][9]
Appearance	Blue powder	[8]

**Spectroscopic Properties** 

Property	- Value	Source(s)
Excitation Maximum (\(\lambda\)ex)	642 - 647 nm	[2][5][8]
Emission Maximum (λem)	662 - 670 nm	[2][5][8]
Molar Extinction Coeff. (ε)	~251,000 - 271,000 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[8]
Fluorescence	Far-Red	[1][2]

## **Principles of Application: Click Chemistry**

**Sulfo-Cy5-N3** is designed for covalent labeling of target molecules via click chemistry. This involves the reaction of its azide group with a compatible alkyne-functionalized molecule. This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions suitable for biological samples.[5] There are two primary methods for utilizing **Sulfo-Cy5-N3**:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and fast reaction requires a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO<sub>4</sub>) and a reducing agent (e.g., sodium ascorbate).[6] Ligands like TBTA can be used to stabilize the copper(I) ion and improve reaction efficiency.[7] This method is widely used for in vitro conjugations.



Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry
variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
bicyclononyne (BCN).[2][3] The high ring strain of the cyclooctyne allows the reaction to
proceed efficiently without the need for a cytotoxic copper catalyst, making SPAAC ideal for
labeling in living cells and whole organisms.[10]

### **Experimental Protocols**

The following sections provide detailed methodologies for common applications of **Sulfo-Cy5-N3**.

### **General Preparation of Sulfo-Cy5-N3 Solutions**

- Stock Solution (1-10 mM): Carefully weigh out the Sulfo-Cy5-N3 powder and dissolve it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] For example, to make a 10 mM stock solution, dissolve 0.83 mg of Sulfo-Cy5-N3 (MW ~833 g/mol ) in 100 μL of DMSO.
- Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[6][7] Stock solutions are typically stable for 1-6 months.[2] Avoid repeated freeze-thaw cycles.[6]
- Working Solution (0.1-100 μM): Immediately before use, dilute the stock solution to the desired final concentration in an appropriate reaction buffer (e.g., PBS pH 7.4, Tris-HCl pH 7.4).[6][7]

## Protocol 1: Labeling of an Alkyne-Modified Antibody (CuAAC)

This protocol describes the labeling of an antibody that has been pre-functionalized with a terminal alkyne group.

#### Materials:

- Alkyne-modified antibody in an amine-free buffer (e.g., PBS)
- Sulfo-Cy5-N3 stock solution (10 mM in DMSO)



- Copper(II) sulfate (CuSO<sub>4</sub>) solution (10 mM in water)
- Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
- Sodium ascorbate solution (100 mM in water, freshly prepared)
- Reaction Buffer: PBS, pH 7.4
- Purification column (e.g., size-exclusion chromatography, desalting column)

### Methodology:

- Prepare the Antibody: Adjust the concentration of the alkyne-modified antibody to 1-5 mg/mL in the reaction buffer.
- Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 10 mM CuSO<sub>4</sub> solution and the 10 mM TBTA solution. Vortex briefly.
- Initiate the Reaction: a. To the antibody solution, add Sulfo-Cy5-N3 stock solution to achieve
  a final concentration of 100-200 μM (this represents a molar excess over the antibody). b.
  Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7] c.
  Add the CuSO<sub>4</sub>/TBTA premix to a final copper concentration of 0.1-1 mM.[7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6] Gentle mixing can be applied.
- Purification: Remove the unreacted dye and catalyst components by passing the reaction
  mixture through a desalting or size-exclusion chromatography column equilibrated with PBS.
   [6] The first colored fraction to elute will be the labeled antibody.
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

# Protocol 2: Live Cell Labeling of a DBCO-Modified Protein (SPAAC)



This protocol is for labeling a protein on the surface of live cells that has been metabolically or enzymatically engineered to contain a DBCO group.

### Materials:

- Cells expressing the DBCO-modified target protein
- **Sulfo-Cy5-N3** stock solution (1 mM in DMSO)
- Cell culture medium (serum-free or complete, as appropriate)
- Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets (e.g., Ex: 640 nm, Em: 670 nm)

### Methodology:

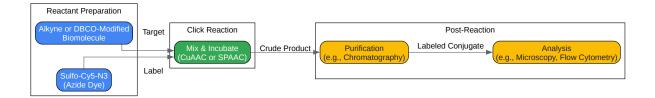
- Cell Preparation: Culture cells on a suitable imaging plate (e.g., glass-bottom dish) until they reach the desired confluency.
- Prepare Labeling Medium: Dilute the Sulfo-Cy5-N3 stock solution into pre-warmed cell culture medium to a final concentration of 1-10 μM.[6] The optimal concentration should be determined empirically.
- Labeling: a. Remove the existing culture medium from the cells. b. Gently wash the cells
  once with warm PBS. c. Add the Sulfo-Cy5-N3 labeling medium to the cells.
- Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO<sub>2</sub> incubator.[6] The incubation time may require optimization.
- Washing: a. Remove the labeling medium. b. Wash the cells 2-3 times with warm PBS to remove any unbound dye and reduce background fluorescence.[11]
- Imaging: Add fresh imaging medium (e.g., PBS or phenol red-free medium) to the cells and proceed with imaging on a fluorescence or confocal microscope.[11]

## **Mandatory Visualizations**



### **Logical Workflow for Bioconjugation**

The following diagram illustrates the general workflow for labeling a target biomolecule with **Sulfo-Cy5-N3** using click chemistry.



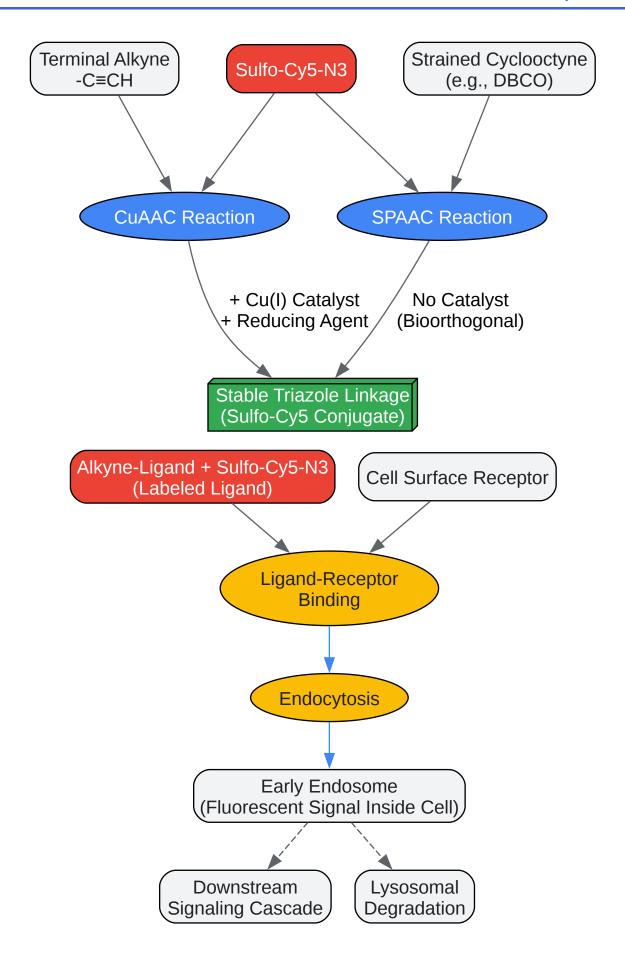
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Caption: General workflow for labeling biomolecules using Sulfo-Cy5-N3 via click chemistry.

## **Click Chemistry Mechanisms**

This diagram shows the two primary click chemistry pathways available for **Sulfo-Cy5-N3**.







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